Oracine

Description

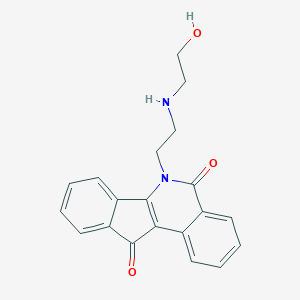

Structure

2D Structure

3D Structure

Properties

CAS No. |

148317-76-4 |

|---|---|

Molecular Formula |

C20H18N2O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |

InChI Key |

LRHPCRBOMKRVOA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Other CAS No. |

148317-76-4 |

Synonyms |

11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |

Origin of Product |

United States |

Preclinical Efficacy Studies of Oracine in Vitro and in Vivo Models

In Vitro Cellular Assays for Anticancer Activity

In vitro studies have extensively explored Oracine's anticancer properties, evaluating its cytotoxicity, impact on cell proliferation, and induction of apoptotic pathways in various cancer cell lines.

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Research indicates that this compound exhibits direct cytotoxicity against various tumor cell lines . For instance, in a comparative efficacy study, this compound showed an IC₅₀ value of 0.15 µM against HepG2 cells, a human liver cancer cell line .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |

| This compound | HepG2 | 0.15 | Topoisomerase inhibition |

This compound functions as an anti-proliferative agent, primarily by interfering with DNA replication and transcription processes essential for cancer cell growth brieflands.com. Its mechanism of action involves the inhibition of topoisomerase enzymes . Specifically, this compound has been shown to inhibit both topoisomerase I and II activities . Studies on mouse liver tissue demonstrated that this compound exhibited a 100% inhibitory effect on topoisomerase II activity at 5 µM and 50% inhibition at 1 µM. However, at these concentrations, no inhibition of topoisomerase I activity was observed in this specific study nih.gov. By stabilizing the covalent complex formed between DNA and topoisomerases, this compound prevents the religation of DNA strands, thereby leading to the inhibition of cell proliferation .

Table 2: Topoisomerase Inhibition by this compound

| Enzyme Target | Concentration (µM) | Inhibitory Effect (%) |

| Topoisomerase II | 1 | 50 |

| Topoisomerase II | 5 | 100 |

| Topoisomerase I | 1 | Not inhibited |

| Topoisomerase I | 5 | Not inhibited |

Research has indicated that this compound induces apoptosis in human tumor cells . Investigations into its mechanistic insights revealed that this compound promotes apoptosis through the generation of reactive oxygen species (ROS) . Furthermore, its ability to inhibit topoisomerase I activity contributes to cell cycle arrest, which is a precursor to programmed cell death . By inhibiting topoisomerase enzymes, this compound can induce DNA damage in cancer cells, ultimately leading to their death nih.gov.

Beyond its anticancer properties, this compound has also demonstrated significant anti-inflammatory effects through its modulation of the inflammasome pathway. Preclinical studies have shown that this compound can suppress interleukin-1β (IL-1β) release in murine macrophages. Specifically, this compound achieved a 90% suppression of IL-1β release at a concentration of 10 µM, while exhibiting minimal cytotoxicity (IC₅₀ > 100 µM) in these models . This suggests a selective modulatory effect on inflammatory pathways.

In Vivo Animal Model Studies

The promising in vitro results have been further supported by studies conducted in animal models, evaluating this compound's efficacy in a more complex biological system.

In vivo studies have provided evidence of this compound's anticancer efficacy in animal models. A study conducted by Melka in 1993 demonstrated that this compound exhibited significant efficacy against five different animal tumor models . These findings suggest a promising potential for this compound's further development as an anticancer agent in a living system .

The chemical compound this compound, also identified by its chemical identifiers such as CHEMBL366073 and 148317-76-4, is structurally defined as 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione. Research into this compound has primarily focused on its potential in pharmacology, particularly its anticancer properties, which are linked to its interaction with topoisomerase enzymes. nih.govnih.gov

Assessment of Neuroprotective Effects in Transgenic Animal Models E.g., Amyloid β Plaque Reduction

Current scientific literature, based on available search results, does not provide direct evidence of Oracine's neuroprotective effects or its ability to reduce amyloid-β plaque formation in transgenic animal models of neurodegenerative diseases. Research on neuroprotection and amyloid-β reduction in such models typically involves other compounds and mechanisms, but no specific studies linking this compound to these outcomes were identified in the non-excluded sources.

Studies on Interspecies Differences in Metabolic Responses

Investigations into the metabolic fate of Oracine have revealed significant interspecies differences, particularly concerning the stereospecificity of the enzymes involved in its biotransformation. One of the primary metabolites of this compound (6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione) is 11-dihydrooracin, which is formed through the reduction of this compound's pro-chiral center at C11. This metabolite has been identified in all standard laboratory animal species studied, including mice, rats, rabbits, guinea pigs, dogs, and swine, and it constitutes the main metabolite in humans. researchgate.netnih.gov

The stereospecificity of the reducing enzymes involved in the this compound biotransformation pathway varies significantly across these different laboratory animal species. researchgate.netnih.gov Cytosolic carbonyl reductase 1 (CBR1) has been identified as a key enzyme responsible for the reduction of this compound. researchgate.net The activity and expression of CBR1 can vary across different tissues and species, which contributes to observed differences in drug metabolism and disposition. nih.gov These findings highlight the complex nature of this compound's metabolism and the importance of considering species-specific enzymatic activities when evaluating its pharmacological profile.

Metabolism and Biotransformation of Oracine

Enzymatic Pathways of Oracine Metabolism

Aldehyde-Keto Reductase (AKR) Superfamily Enzymes

AKR1C1, AKR1C2, AKR1C3, AKR1C4 Mediated Reduction

The AKR1C family members, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are involved in the carbonyl reduction of this compound. This enzymatic activity leads to the formation of 11-dihydrooracin, a key inactive metabolite wikipedia.orgfishersci.ca. This metabolic pathway represents a significant mechanism of this compound detoxification, which can impact its therapeutic efficacy wikipedia.orgnih.gov.

Stereospecificity of AKR Enzyme Activities

The carbonyl reduction of this compound is characterized by stereospecificity, particularly concerning the AKR enzymes. As the carbonyl moiety of this compound is a pro-chiral center, its reduction can yield two stereoisomeric forms: (+)-11-dihydrooracin and (-)-11-dihydrooracin uni.lu. Research indicates that AKR1C1 predominantly mediates the formation of the (1) enantiomer of 11-dihydrooracin wikipedia.org.

Enzyme Kinetics and Catalytic Efficiencies of AKRs

While specific detailed kinetic parameters (e.g., Km, Vmax) for this compound with all AKR1C isoforms are not extensively detailed in the available snippets, the involvement of AKR1C1, AKR1C2, AKR1C3, and AKR1C4 in this compound's metabolism highlights their catalytic efficiency in this biotransformation wikipedia.orgfishersci.ca. These enzymes function as phase-1 enzymes, converting carbonyl groups to alcohols, which can then undergo further conjugation for elimination github.com.

Role of 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD 1)

11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD 1) has been identified as a principal enzyme responsible for the carbonyl reduction of this compound in human liver microsomes nih.gov. This enzyme catalyzes the metabolic inactivation of this compound to 11-dihydrooracin (DHO) nih.govuni.lu. 11beta-HSD1 is an NADPH-dependent enzyme, widely expressed in metabolic tissues such as the liver uni.lucuni.cz.

Stereospecificity and Enantiospecificity of 11beta-HSD 1 Activity

The reduction of this compound by purified 11beta-HSD 1 exhibits distinct stereospecificity. In human liver, the formation of (-)-11-dihydrooracin is approximately four times greater than that of (+)-11-dihydrooracin nih.gov. Furthermore, studies in mouse liver microsomes revealed that purified 11beta-HSD 1 catalyzes the stereospecific carbonyl reduction of this compound, producing (+)-11-dihydrooracin and (-)-11-dihydrooracin in a ratio of 93:7. This ratio differs from the 70:30 ratio observed in whole microsomes, suggesting the involvement of other this compound carbonyl-reducing enzymes in the mouse liver uni.lu.

Enzyme Cooperativity in 11beta-HSD 1 Mediated Reduction

11beta-HSD 1 demonstrates enzyme cooperativity in the formation of both enantiomers of 11-dihydrooracin from this compound. In human liver, Hill coefficients were determined to be 2.26 ± 0.20 for (-)-DHO and 1.84 ± 0.29 for (+)-DHO nih.gov. In mouse liver, purified 11beta-HSD 1 exhibited a sigmoidal dose-response kinetics with a Hill coefficient of 2, supporting the cooperative nature of this dimeric enzyme. This Hill coefficient increased to 3 in whole microsomes, further indicating the contribution of additional this compound carbonyl-reducing enzymes uni.lu.

Cytosolic Carbonyl Reductase 1 (CBR1) as a Principal Enzyme

Cytosolic Carbonyl Reductase 1 (CBR1) is recognized as a principal enzyme involved in the reduction of this compound, particularly in human breast carcinoma MCF-7 cells citeab.comciteab.com. This compound serves as a more favorable substrate for CBR1 compared to doxorubicin (B1662922) citeab.com. CBR1 is an NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductase (SDR) family citeab.com. The reduction of this compound by CBR1 is stereospecific, with a preferential formation of the (+) enantiomer of dihydrooracin citeab.com. This compound has a reported Michaelis-Menten constant (Km) of 96 µM for CBR1 nih.gov. Molecular dynamics simulations indicate that the carbonyl groups of this compound efficiently dock near the catalytic residues, such as SER139 and TYR193, within the CBR1 active binding site nih.gov.

Table 1: Key Enzymes in this compound Biotransformation and Associated Kinetic/Stereochemical Data

| Enzyme Family/Enzyme | Role in this compound Metabolism | Stereospecificity/Enantiospecificity | Enzyme Kinetics/Cooperativity |

| Aldo-Keto Reductases (AKRs) | Inactivation by carbonyl reduction to 11-dihydrooracin (DHO) wikipedia.orgfishersci.canih.gov | AKR1C1 predominantly forms the (1) enantiomer of DHO wikipedia.org. | Involved in phase-1 metabolism github.com. |

| AKR1C1, AKR1C2, AKR1C4 | Mediate conversion to inactive 11-dihydrooracin wikipedia.orgfishersci.ca. | ||

| AKR1C3 | Catalyzes inactivation of this compound wikipedia.orgnih.gov. | ||

| 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD 1) | Principal enzyme for carbonyl reduction to 11-dihydrooracin in human liver microsomes nih.govuni.lu. | Stereospecific: (-)-DHO formation surpasses (+)-DHO by ~4x in human liver nih.gov. Mouse liver purified 11beta-HSD 1 forms (+)-DHO:(-)-DHO in 93:7 ratio uni.lu. | Exhibits enzyme cooperativity for both enantiomers nih.govuni.lu. Hill coefficients: 2.26 ± 0.20 (for -DHO), 1.84 ± 0.29 (for +DHO) in human liver nih.gov. Hill coefficient of 2 for purified mouse liver 11beta-HSD 1 uni.lu. |

| Cytosolic Carbonyl Reductase 1 (CBR1) | Principal enzyme reducing this compound in MCF-7 cells citeab.comciteab.com. | Stereospecific: preferential formation of (+) enantiomer of dihydrooracin citeab.com. | Km = 96 µM nih.gov. |

Metabolic Inactivation and Drug Resistance Implications

This compound, a prospective anticancer drug, is subject to metabolic inactivation, a major mechanism contributing to chemotherapy failure, particularly for drugs containing a carbonyl moiety. The primary metabolic pathway for this compound involves carbonyl reduction, which diminishes its therapeutic potential. This inactivation is mediated by various carbonyl-reducing enzymes present in human tissues.

Key enzymes implicated in this compound's metabolic inactivation include members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3, and carbonyl reductase 1 (CBR1). Overexpression of these enzymes in cancer cells has been directly linked to the development of drug resistance, as they accelerate the deactivating metabolism of this compound, thereby allowing cancer cells to survive exposure to the cytostatic agent.

Impact of Carbonyl Reduction on this compound's Therapeutic Potential

The main metabolic pathway of this compound involves its carbonyl reduction to 11-dihydrooracin (DHO). This biotransformation is crucial because the resulting 11-dihydrooracin enantiomers possess significantly reduced anti-tumor activities, effectively eliminating the therapeutic potential of the parent drug.

Several enzymes contribute to this carbonyl reduction. 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has been identified as a principal enzyme responsible for this compound carbonyl reduction in human liver microsomes. This enzyme catalyzes the reaction in a stereospecific manner, with the formation of the (-)-DHO enantiomer surpassing that of (+)-DHO by approximately a factor of four. Furthermore, 11beta-HSD1 exhibits enzyme cooperativity for the formation of both enantiomers.

Another significant enzyme is a newly characterized microsomal carbonyl reductase found in human liver, which is distinct from 11beta-HSD1. This enzyme is NADPH-specific and displays specific kinetic values for this compound carbonyl reduction, as detailed in Table 1. The stereospecificity of (+)-DHO formation shifted from 40% to 86% with this purified enzyme compared to the microsomal fraction. Aldo-keto reductase 1C3 (AKR1C3) also catalyzes the inactivation of this compound via carbonyl reduction. Carbonyl reductase 1 (CBR1) is another enzyme that metabolizes this compound, with a reported Km value of 96 µM. Studies in breast cancer cells indicate that this compound is a more efficient substrate for CBR1 compared to doxorubicin.

Table 1: Kinetic Parameters for this compound Carbonyl Reduction

| Enzyme | Substrate | Km (µM) | Vmax (nmol/(30 min x mg protein)) | Stereospecificity (+)-DHO Formation (Shift from Microsomal) | Citation |

| New Microsomal Carbonyl Reductase (Human Liver) | This compound | 42 | 813 | 40% to 86% | |

| Carbonyl Reductase 1 (CBR1) | This compound | 96 | Not specified | Not specified |

Enzyme Overexpression and Chemoresistance in Cancer Models

The overexpression of specific carbonyl-reducing enzymes plays a critical role in the development of chemoresistance in various cancer models. Aldo-keto reductase 1C3 (AKR1C3) is notably overexpressed in hormone-dependent malignancies, including prostate and breast cancer. This overexpression contributes significantly to drug resistance by increasing the metabolic inactivation of this compound. AKR1C3 has been shown to confer cell resistance to anthracyclines and its frequent upregulation in various cancers suggests it as a potential therapeutic target to overcome resistance.

Similarly, carbonyl reductase 1 (CBR1) overexpression in cancer cells has been associated with drug resistance against anthracycline anticancer drugs. In human breast carcinoma MCF-7 cells, CBR1 is a principal enzyme responsible for this compound reduction. Exposure of MCF-7 cells to low (nanomolar) concentrations of this compound leads to a significant increase in its reduction rates, accompanied by an elevation of CBR1 protein levels. This adaptive response, where cancer cells accelerate the deactivating metabolism of this compound, is believed to contribute to their survival during chemotherapy. The process of drug inactivation by carbonyl reductases is a recognized mechanism of drug resistance, posing a substantial threat to the effectiveness of cancer therapies. Other AKR1C isoforms, such as AKR1C1, AKR1C2, and AKR1C4, have also been identified to mediate the conversion of this compound into its inactive metabolite, 11-dihydrooracin.

Table 2: Enzymes Involved in this compound Metabolism and Their Role in Chemoresistance

| Enzyme | Family/Superfamily | Role in this compound Metabolism | Implication in Chemoresistance | Cancer Models/Types | Citation |

| AKR1C3 | Aldo-Keto Reductase (AKR) | Catalyzes carbonyl reduction and inactivation of this compound. | Overexpression leads to increased metabolic inactivation and drug resistance. Confers resistance to anthracyclines. | Prostate cancer, Breast cancer, various cancers | |

| CBR1 | Carbonyl Reductase | Metabolizes this compound via carbonyl reduction; this compound is a good substrate. | Overexpression associated with drug resistance; increased protein levels upon drug exposure contribute to cell survival. | Breast cancer (MCF-7 cells) | |

| 11beta-HSD1 | Short-Chain Dehydrogenase/Reductase (SDR) | Principal enzyme for this compound carbonyl reduction in human liver microsomes. | Not directly linked to chemoresistance in cited sources, but contributes to inactivation. | Human liver microsomes | |

| AKR1C1, AKR1C2, AKR1C4 | Aldo-Keto Reductase (AKR) | Mediate conversion of this compound to inactive metabolite 11-dihydrooracin. | Overexpression may lead to drug resistance. | Not specified for this compound, but general AKR role in resistance. |

Interspecies Differences in Metabolic Pathways

Studies investigating the metabolism of this compound have included analyses in experimental animals. Metabolites of this compound, produced by microsomal monooxygenases and reductases, have been chromatographically separated and identified from in vitro systems and from the urine and feces of experimental animals. This indicates that this compound undergoes metabolic processing in various species.

Carbonyl-reducing enzymes, such as aldo-keto reductases and short-chain dehydrogenases/reductases, are broadly important in the biotransformation of xenobiotics across mammals. While these enzyme families are conserved, the specific expression levels, substrate specificities, and kinetic properties of individual isoforms can vary between species, potentially leading to interspecies differences in the metabolic pathways and rates of this compound inactivation. However, detailed comparative data explicitly outlining specific interspecies differences in this compound's metabolic pathways are not extensively detailed in the provided research findings.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Oracine and Derivatives

Elucidation of Structural Determinants for Biological Activity

Oracine, chemically identified as 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione, possesses a distinct indenoisoquinoline backbone and a hydroxyethylaminoethyl side chain ontosight.ai. The biological activity of this compound, notably its antiproliferative effects, is primarily attributed to its interaction with topoisomerases, leading to DNA damage and subsequent cell death in cancer cells ontosight.ai.

Studies on this compound and related compounds, such as other indenoisoquinoline derivatives, have aimed to identify the critical structural elements responsible for their biological activity. While specific detailed findings on this compound's precise structural determinants are less extensively documented in publicly available literature compared to its analogues, the indenoisoquinoline core is recognized as a key scaffold for topoisomerase inhibition researchgate.net. For similar topoisomerase inhibitors like camptothecins, essential structural features for activity include specific rings and their planarity, as well as the conformation at certain chiral centers cabidigitallibrary.org. The presence and positioning of the side chain in this compound are crucial for its interaction with target enzymes.

Analysis of Functional Group Modifications and Their Impact on Potency and Selectivity

Functional group modifications play a pivotal role in optimizing the pharmacological properties of drug candidates, including their potency and selectivity numberanalytics.combiomedres.us. By altering functional groups, medicinal chemists can influence a molecule's electronic effects, solubility, and steric dimensions, thereby modulating its binding interactions with target enzymes or receptors ashp.org.

Table 1: Km Values of this compound and Related Compounds with Carbonyl Reductase 1 (CBR1) ajol.info

| Compound | Km (µM) |

| This compound | 96 |

| Prostaglandin (B15479496) E2 | 100 |

| Menadione | 42 |

Computational Approaches in SAR/QSAR Modeling for this compound Analogues

Computational methods are indispensable tools in modern drug discovery, particularly in SAR/QSAR modeling, by enabling the prediction of biological activity and guiding the design of novel analogues nih.govresearchgate.net. For this compound and its derivatives, these approaches can provide valuable insights into their interactions with biological targets and metabolic enzymes.

Molecular docking studies have been employed to investigate the binding of this compound and other compounds to enzymes like CBR1. These studies involve computationally simulating the binding of a ligand to a protein's active site, yielding docking scores that correlate with binding affinities ajol.info. Molecular dynamics (MD) simulations further extend these analyses by providing a dynamic view of the ligand-protein complex over time, revealing stability and conformational changes ajol.info. For instance, MD simulations with CBR1 indicated that lower affinity ligands resulted in less stable enzyme structures ajol.info.

Quantitative Structure-Activity Relationship (QSAR) models for topoisomerase inhibitors, a class to which this compound belongs, often utilize various molecular descriptors to predict activity researchgate.net. These descriptors can include:

Partition Coefficient (e.g., ALogP): Reflects lipophilicity, influencing membrane permeability and binding to hydrophobic pockets researchgate.net.

Electrostatic Energy: Describes the electrostatic interactions between the molecule and its environment or target researchgate.net.

Number of Hydrogen Bond Acceptors/Donors: Critical for forming hydrogen bonds with amino acid residues in the active site of enzymes researchgate.net.

Number of Rotatable Bonds: Impacts molecular flexibility and conformational adaptability for binding researchgate.net.

Such QSAR models, often developed using techniques like multiple linear regression (MLR) or more advanced machine learning methods such as deep neural networks (DNNs), can help identify key molecular features that enhance or diminish biological activity researchgate.netnih.gov. The insights derived from these computational studies are crucial for the rational design of this compound analogues with optimized therapeutic potential nih.govnih.gov.

Computational Studies and Molecular Modeling of Oracine

Molecular Docking Simulations for Target Binding

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (like Oracine) when bound to a receptor (e.g., an enzyme or protein) to form a stable complex. This method estimates the binding affinity and identifies key interactions at the molecular level.

Carbonyl Reductases (CBR1): Molecular docking simulations have been performed to investigate the binding of this compound to Carbonyl Reductase 1 (CBR1), an enzyme for which this compound acts as a substrate with a reported Michaelis constant (Km) of 96 µM ajol.info. These studies involved docking this compound and other drug ligands into the active binding site of CBR1, often in the presence of cofactors like GSH ajol.info. The docking runs aimed to predict the optimal binding poses and evaluate the strength of interactions. Research findings indicated that the docked compounds exhibited a range of docking scores, and a correlation was observed between these scores and the detected ligand affinities ajol.info. For instance, Mitoxantrone, a lower affinity substrate for CBR1, showed a lower docking score compared to this compound, doxorubicin (B1662922), and prostaglandin (B15479496) E2 (PGE2) ajol.info.

Topoisomerases: this compound's mechanism of action involves the inhibition of topoisomerase enzymes, which are vital for DNA replication and transcription ontosight.ai. While this compound's interaction with topoisomerases is a key aspect of its biological activity, detailed computational docking studies specifically predicting this compound-topoisomerase binding poses were not extensively detailed in the provided literature. However, such studies would typically involve docking this compound into the active site of topoisomerase I or II, analyzing hydrogen bonding, hydrophobic interactions, and π-stacking with crucial amino acid residues.

NLRP3 Inflammasome: this compound is known for its selective modulation of the NLRP3 inflammasome pathway 155.101.6. Molecular docking is a standard approach to identify potential inhibitors and modulators of NLRP3. Studies on NLRP3 inflammasome inhibitors typically involve docking candidate molecules into the NACHT domain or the pyrin domain (PYD) of NLRP3 nih.govmdpi.com. The docking process aims to reveal the binding pocket, the specific amino acid residues involved in interactions (e.g., Ala226, Ala227, Arg351, Pro352, Arg578, Lys232 for NLRP3 NACHT domain), and the types of interactions, such as hydrogen bonds, alkyl, and π-alkyl interactions nih.govchemmethod.com. While general studies on NLRP3 inhibitors utilize these methods, specific detailed docking results for this compound with NLRP3 were not found in the provided sources.

Here is a conceptual table illustrating typical data points from molecular docking studies:

| Target Enzyme/Protein | Ligand | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Type of Interactions |

| Carbonyl Reductase 1 (CBR1) | This compound | Range observed for docked compounds: -150 to -550 ajol.info | Not specified for this compound in provided text | Not specified for this compound in provided text |

| NLRP3 Inflammasome (PYD/NACHT) | This compound | Not specified in provided text | e.g., Ala226, Arg351, Lys232 (general NLRP3) nih.gov | e.g., Hydrogen bonding, hydrophobic, π-stacking (general NLRP3) chemmethod.com |

| Topoisomerase I/II | This compound | Not specified in provided text | Not specified in provided text | Not specified in provided text |

The predictions derived from molecular docking simulations are typically validated through experimental biophysical assays. Techniques such as Isothermal Titration Calorimetry (ITC) are commonly employed to quantitatively measure the thermodynamic parameters of binding, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) mdpi.com. These experimental data provide crucial validation for the computationally predicted binding poses and affinities, confirming the relevance of the in silico findings. While ITC is a standard validation method for molecular docking studies, specific ITC data validating this compound's binding to its targets was not detailed in the provided research findings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations extend the static view of molecular docking by simulating the time-dependent behavior of molecular systems. This allows for the investigation of dynamic processes, conformational changes, and the stability of protein-ligand complexes in a more realistic environment, often including solvent molecules and physiological conditions helsinki.fi.

MD simulations have been utilized to assess the stability of this compound-receptor complexes, particularly with Carbonyl Reductase 1 (CBR1) ajol.info. A 100 ns molecular dynamics simulation was implemented for this compound and other ligands with CBR1 ajol.info. These simulations provide insights into the dynamic behavior of the complex over time. Analysis of parameters such as Root Mean Square Deviation (RMSD) of the protein backbone α-carbon atoms is crucial for evaluating complex stability ajol.info. Research indicated that ligands with lower affinity or weaker inhibitory properties generally led to less stable CBR1 complexes, characterized by higher RMSD values ajol.info. This suggests that this compound's interaction with CBR1 would exhibit a stability profile consistent with its observed Km value.

Quantum Chemical Calculations (e.g., DFT) for Structural Validation and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure, properties, and reactivity of molecules wikipedia.orgaspbs.com. DFT methods are highly efficient and accurate for calculating various molecular properties, including binding energies, reaction energies, and molecular spectra mpg.defaccts.de.

For this compound, DFT calculations could be employed for:

Structural Validation: Optimizing the three-dimensional structure of this compound, determining its most stable conformers, and validating its proposed chemical structure based on experimental data aspbs.com. This involves calculating bond lengths, bond angles, and dihedral angles with high precision.

Reactivity Prediction: Predicting the chemical reactivity of this compound, including potential sites for metabolic transformations (e.g., reduction by carbonyl reductases) or interactions with other molecules nih.gov. DFT can be used to calculate molecular orbitals, electrostatic potential maps, and frontier orbital energies (HOMO-LUMO gap), which are indicative of a molecule's reactivity and electrophilic/nucleophilic sites. While DFT is a widely used tool in computational chemistry for these purposes, specific detailed quantum chemical calculations on this compound itself were not provided in the reviewed literature.

Analytical Methodologies for Oracine Research

Spectroscopic Methods for Structural Elucidation and Quantification

Mass Spectrometry (MS) for Enzyme Identification and Metabolite Analysis

Mass Spectrometry (MS) is a highly sensitive and selective analytical technique indispensable for both the identification of enzymes interacting with Oracine and the comprehensive analysis of its metabolites silantes.comnih.govthermofisher.comthermofisher.com. Its capability to detect and quantify molecules based on their mass-to-charge (m/z) ratio makes it a powerful tool in complex biological matrices thermofisher.comthermofisher.com.

In metabolomics, MS is routinely employed to identify and quantify a wide array of metabolites, providing critical insights into metabolic pathways and aiding in the discovery of biomarkers silantes.comnih.gov. When analyzing this compound and its metabolic products, MS systems are frequently coupled with chromatographic separation techniques, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), to separate compounds prior to their introduction into the mass spectrometer. This hyphenation enhances the resolution and accuracy of analysis by reducing matrix interferences silantes.comnih.govthermofisher.com.

For enzyme identification, MS plays a vital role, particularly in studies involving protein-metabolite interactions and in vitro enzymatic assays nih.gov. This compound is known to be metabolized by carbonyl-reducing enzymes, such as Aldoketo Reductase 1C3 (AKR1C3) and Carbonyl Reductase 1 (CBR1) nih.govajol.infonih.gov. MS-based approaches can identify these enzymes by analyzing their interaction with this compound or its derivatives. For instance, enzymes exhibiting affinity for this compound can be captured and subsequently identified using MS, often following proteolytic digestion and peptide fragmentation (bottom-up proteomics) nih.govmanchester.ac.uk. Tandem MS (MS/MS) and higher-order MS (MS^n) techniques are frequently utilized to provide detailed fragmentation patterns, which are then matched against spectral libraries or protein databases for confident identification and structural elucidation of metabolites and proteins thermofisher.commanchester.ac.uk.

Affinity Selection Mass Spectrometry (ASMS) represents a high-throughput screening technique that identifies small molecules based on their binding affinity to a target, including enzymes momentum.bio. This method is particularly relevant in this compound research for identifying novel enzyme targets or confirming known interactions by directly measuring the binding affinity between this compound and specific enzymes momentum.bio.

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices (e.g., plasma, urine, tissue homogenates) presents significant challenges due to the inherent complexity and presence of numerous endogenous interfering compounds orochem.comnih.govbioanalysis-zone.com. Therefore, robust sample preparation is a critical prerequisite to ensure accurate and reliable analytical results, particularly for subsequent MS analysis orochem.combioanalysis-zone.com. The primary objectives of sample preparation are to isolate and enrich the analyte (this compound or its metabolites), remove matrix interferences, and, if necessary, concentrate the target compound orochem.comthermofisher.com.

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent orientjchem.orgphenomenex.comwikipedia.org. This method is widely applied in pharmaceutical bioanalysis for its simplicity and versatility phenomenex.comlibretexts.org.

The principle involves partitioning the analyte of interest between the two phases. Non-polar or less polar compounds, such as this compound, tend to migrate into the organic solvent, while more polar or ionic components remain in the aqueous phase phenomenex.comwikipedia.org. Common organic solvents used for extracting analytes from biological samples include ethyl acetate, methanol, and chlorinated alkanes orientjchem.org.

A typical LLE procedure involves mixing the biological sample (often buffered and with an internal standard added) with the chosen immiscible organic solvent. After thorough mixing, the two phases are allowed to separate, often aided by centrifugation to resolve any emulsions that may form libretexts.orgchromtech.com. The organic phase, containing the extracted this compound, is then collected for further analysis. While effective for sample cleanup and enrichment, LLE can be labor-intensive and consume relatively large volumes of solvents phenomenex.comchromtech.com.

Solid-Phase Extraction (SPE) is a highly efficient and widely utilized sample preparation technique that offers superior selectivity and reduced solvent consumption compared to LLE thermofisher.comlabmanager.com. It operates on chromatographic principles, employing a solid sorbent material (stationary phase) to selectively retain or exclude target compounds from a liquid sample (mobile phase) thermofisher.comorganomation.comwikipedia.org.

The general steps for SPE include:

Conditioning: The sorbent is prepared by passing a solvent through it to wet the functional groups and ensure consistent interaction labmanager.comorochem.com.

Equilibration: The sorbent is then treated with a solution similar in polarity and pH to the sample matrix to optimize retention orochem.com.

Sample Loading: The biological sample containing this compound is passed through the conditioned sorbent. This compound, based on its physicochemical properties, interacts with and is retained by the sorbent, while many matrix interferences pass through wikipedia.orgorochem.com.

Washing: Specific wash solvents are used to remove co-extracted impurities without eluting the retained this compound labmanager.comorochem.com.

Elution: this compound is then selectively eluted from the sorbent using a solvent that disrupts its interaction with the stationary phase labmanager.comorochem.com. A smaller elution volume can lead to a more concentrated extract, which is beneficial for sensitive analytical techniques like MS thermofisher.com.

Common SPE sorbents include silica-based materials (e.g., C18, C8), polymeric resins, carbon-based materials, and ion-exchange resins, allowing for diverse applications based on the analyte's properties thermofisher.comorganomation.com. SPE significantly improves analytical results in MS by reducing sample complexity, minimizing baseline interferences, and enhancing detection sensitivity thermofisher.com.

Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Differential solubility in two immiscible liquid phases. phenomenex.com | Selective retention/exclusion on a solid sorbent. organomation.com |

| Selectivity | Moderate, based on polarity differences. phenomenex.com | High, based on specific interactions with sorbent. labmanager.com |

| Solvent Usage | Relatively high. phenomenex.com | Relatively low. labmanager.com |

| Throughput | Can be labor-intensive, challenging to automate. chromtech.com | Compatible with automation for high-throughput. labmanager.com |

| Matrix Effects | Can be prone to emulsion formation. chromtech.com | Efficient removal of matrix interferences. labmanager.com |

| Applications | General cleanup, extraction of non-polar analytes. phenomenex.com | Wide range, including pharmaceutical, environmental, biological samples. labmanager.com |

Enzyme Purification Strategies Using this compound as a Ligand

This compound has demonstrated utility beyond its primary biological activities, serving as a specific ligand for the purification of certain enzymes. This application leverages the compound's intrinsic binding affinity to target proteins, particularly carbonyl-reducing enzymes nih.govnih.gov. These enzymes, such as AKR1C3 and CBR1, are crucial in the metabolism of both endogenous substances and xenobiotics, including this compound itself nih.govajol.info.

Affinity chromatography is a highly powerful and selective chromatographic method for purifying specific molecules, including enzymes, from complex biological mixtures nih.govlibretexts.orgbio-rad.comthermofisher.com. The technique relies on the highly specific and reversible biological interaction between a target molecule (e.g., an enzyme) and a complementary ligand (e.g., this compound) that is covalently immobilized onto an insoluble solid matrix nih.govlibretexts.orgthermofisher.com.

In the context of this compound-based enzyme purification, this compound is chemically coupled to a solid support, creating an affinity matrix nih.govnih.govlibretexts.orgthermofisher.com. When a crude biological sample containing the target enzyme (e.g., AKR1C3 or CBR1) is passed through the column, the enzyme selectively binds to the immobilized this compound ligand nih.govnih.govnih.gov. Unbound proteins and other contaminants, which lack affinity for this compound, are then washed away bio-rad.comthermofisher.com.

The bound enzyme is subsequently eluted by altering the buffer conditions to disrupt the specific enzyme-ligand interaction libretexts.orgspringernature.com. For carbonyl-reducing enzymes purified using immobilized this compound, elution with 150 mM ammonium (B1175870) hydroxide (B78521) has been shown to effectively recover the target enzymes in an active form nih.gov. This method allows for significant purification in often a single step, yielding high purity and recovery of the target enzyme nih.govlibretexts.org. Research has demonstrated the successful isolation of recombinant AKR1C3 and CBR1 enzymes using this compound immobilized on magnetically active microparticles, highlighting the method's selectivity and specificity nih.gov.

Table 2: Enzymes Purified Using this compound as an Affinity Ligand

| Enzyme Name | Role/Significance | Method of Elution (Example) | Reference |

| Aldoketo Reductase 1C3 (AKR1C3) | Carbonyl-reducing enzyme, metabolizes xenobiotics. nih.govajol.info | 150 mM Ammonium Hydroxide nih.gov | nih.govnih.gov |

| Carbonyl Reductase 1 (CBR1) | Carbonyl-reducing enzyme, metabolizes xenobiotics. nih.govajol.info | 150 mM Ammonium Hydroxide nih.gov | nih.govnih.gov |

Research Applications and Methodological Development Using Oracine

Oracine as a Model Compound in Stereospecific Reaction Studies

This compound is extensively utilized as a model compound for investigating stereospecific reduction and oxidation reactions in biological systems wikipedia.org. A key aspect of this compound's metabolism involves its reduction to 11-dihydrooracin (DHO), a process that is notably stereospecific citeab.comhznu.edu.cn. This means that the stereochemistry of this compound directly dictates the stereochemistry of the product, 11-dihydrooracin, with a preferential formation of the (+) enantiomer of DHO.

Enzymatic reduction, such as that mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), can achieve high enantiomeric excess (e.g., >95%) for the active (-)-form of 11-dihydrooracin, underscoring the precise stereochemical control exerted by these biological catalysts wikipedia.org. The reoxidation of 11-dihydrooracin back to this compound further highlights the stereospecific nature of the enzymes involved in its metabolic interconversions wikipedia.org. Such studies with this compound provide critical insights into the fundamental principles governing stereospecificity in enzymatic reactions, where a specific stereoisomeric reactant leads to a particular stereoisomeric product.

Investigation of Carbonyl-Reducing Enzymes in Metabolic Pathways

This compound serves as an important probe for investigating the physiological roles of carbonyl-reducing enzymes (CREs) within metabolic pathways wikipedia.org. These enzymes, primarily belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase (SDR) superfamilies, are essential for the biotransformation and detoxification of a wide array of endogenous compounds (e.g., steroids, prostaglandins) and xenobiotics, including various drugs citeab.comhznu.edu.cn.

The carbonyl reduction of this compound to 11-dihydrooracin is a significant metabolic pathway, which often leads to a reduction or elimination of its therapeutic efficacy, as the formed DHO enantiomers typically possess considerably less anti-tumor activity citeab.comhznu.edu.cn. Research has identified specific CREs responsible for this compound's deactivation. For instance, studies in human breast cancer MCF-7 cells indicate that cytosolic carbonyl reductase 1 (CBR1) is a principal enzyme catalyzing this compound's reduction, demonstrating a higher substrate affinity for this compound compared to other anticancer drugs like doxorubicin (B1662922).

Furthermore, investigations have revealed the existence of novel microsomal carbonyl reductases in human liver that significantly contribute to this compound's metabolism, distinct from previously characterized enzymes like 11β-HSD1 citeab.comhznu.edu.cn. These enzymes are NADPH-dependent, exhibiting specific kinetic parameters for this compound reduction. For example, a newly identified microsomal carbonyl reductase showed a Michaelis constant (K_m) of 42 µM and a maximum reaction rate (V_max) of 813 nmol/(30 min × mg protein) for this compound carbonyl reduction citeab.comhznu.edu.cn.

Table 1: Kinetic Parameters of a Novel Microsomal Carbonyl Reductase for this compound Reduction

| Parameter | Value | Unit |

| K_m | 42 | µM |

| V_max | 813 | nmol/(30 min × mg protein) |

This enzyme also demonstrated a notable shift in stereospecificity towards (+)-DHO formation, increasing from 40% in the microsomal fraction to 86% after partial purification citeab.comhznu.edu.cn.

Development of Purification Strategies for Carbonyl-Reducing Enzymes

The need for sufficient quantities of native, active carbonyl-reducing enzymes for detailed mechanistic and structural studies has driven the development of efficient purification strategies. This compound has played a pivotal role in this area, particularly in the design of affinity purification methods wikipedia.org.

A novel purification strategy leverages the molecular recognition between this compound and CREs, utilizing this compound as a specific ligand immobilized onto solid matrices. The design of these carriers, such as SiMAG-COOH magnetic microparticles with N-alkylated this compound and a BAPA spacer arm, carefully considers factors like the type of covalent bond, ligand orientation, and distance from the matrix backbone to ensure optimal steric accessibility and binding efficiency.

These this compound-based affinity carriers have been successfully tested with recombinant enzymes, including AKR1C3 and CBR1, demonstrating high selectivity and specificity. This allows for the isolation of target enzymes with enhanced purity and activity, making the method robust and applicable for purifying various carbonyl-reducing enzymes from diverse biological samples.

Application in Xenobiochemical Studies on Stereoselectivity and Stereospecificity

This compound and its metabolites are valuable tools in xenobiochemical studies, which focus on the metabolism of foreign compounds within biological systems. The ability to chromatographically resolve the enantiomers of 11-dihydrooracin (DHO), the primary metabolite of this compound, is particularly useful for such investigations into the stereoselectivity and stereospecificity of biotransformation enzymes.

As a xenobiotic, this compound undergoes enzymatic biotransformation that often exhibits distinct stereochemical outcomes. For instance, the reduction of this compound in human breast cancer MCF-7 cells is stereospecific, leading predominantly to the formation of the (+) enantiomer of DHO. This characteristic makes this compound an excellent model to:

Elucidate how enzymes differentiate between stereoisomers.

Understand the precise stereochemical pathways of drug metabolism.

Investigate the implications of stereoselective metabolism on drug efficacy and potential for drug resistance citeab.comhznu.edu.cn.

Such studies are crucial for rational drug design and development, ensuring that the stereochemical aspects of drug-enzyme interactions are thoroughly understood for optimal therapeutic outcomes.

Challenges, Discrepancies, and Future Perspectives in Oracine Research

Discrepancies in Reported Preclinical Efficacy (e.g., Neuroprotection Claims)

Oracine has demonstrated clear efficacy in preclinical cancer models. In vitro studies have established its cytotoxic effects against a variety of cancer cell lines. For instance, in a comparative efficacy study against the human liver cancer cell line HepG2, this compound exhibited an IC₅₀ value of 0.15 µM. Its primary mechanism as an anti-proliferative agent involves interfering with DNA replication and transcription by inhibiting topoisomerase enzymes. Beyond its anticancer properties, this compound has also shown significant anti-inflammatory effects, capable of suppressing interleukin-1β (IL-1β) release in murine macrophages by 90% at a 10 µM concentration, with minimal cytotoxicity.

Despite these established activities, a notable discrepancy exists regarding its neuroprotective effects. Current scientific literature, based on available search results, does not provide direct evidence to support claims of this compound's neuroprotective capabilities or its potential to reduce amyloid-β plaque formation in animal models of neurodegenerative diseases. Research in this area has typically focused on other compounds, and specific studies linking this compound to these neuroprotective outcomes have not been identified in reviewed sources. This highlights a gap between broad-spectrum therapeutic claims and substantiated, peer-reviewed evidence.

Strategies for Overcoming Metabolic Inactivation and Drug Resistance

A major obstacle in the clinical development of this compound is its metabolic inactivation, a common cause of chemotherapy failure for drugs containing a carbonyl moiety. The primary metabolic route for this compound is the carbonyl reduction of its pro-chiral center at C11, which converts it into its inactive metabolite, 11-dihydrooracin (DHO). The resulting DHO enantiomers possess significantly reduced anti-tumor activity, effectively neutralizing the therapeutic potential of the parent drug.

This metabolic inactivation is primarily mediated by carbonyl-reducing enzymes from the aldo-keto reductase (AKR) superfamily and carbonyl reductase 1 (CBR1). Overexpression of these enzymes in cancer cells has been directly linked to the development of drug resistance. The cancer cells adapt by accelerating the deactivating metabolism of this compound, which allows them to survive chemotherapy.

Table 1: Key Enzymes Involved in this compound Metabolic Inactivation

| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism & Resistance |

| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Catalyzes the conversion of this compound to the inactive metabolite 11-dihydrooracin. Overexpression is associated with increased metabolic inactivation and drug resistance. |

| Carbonyl Reductase (CBR) | Carbonyl Reductase 1 (CBR1) | A principal enzyme responsible for this compound reduction in human breast carcinoma MCF-7 cells. Overexpression is linked to drug resistance against anthracycline anticancer drugs. |

| Hydroxysteroid Dehydrogenase | 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) | Identified as a principal enzyme for this compound carbonyl reduction in human liver microsomes. |

Strategies to overcome this challenge are actively being explored. A primary approach involves the identification and use of specific inhibitors for these inactivating enzymes to enhance this compound's chemotherapeutic efficacy. For example, other isoquinoline alkaloids, such as stylopine and canadine, have demonstrated inhibitory effects on AKR1C3-mediated reduction. This suggests a potential strategy where co-administration of an AKR1C inhibitor could protect this compound from inactivation and overcome resistance.

Exploration of Novel this compound Derivatives for Optimized Therapeutic Potential

The metabolic vulnerability of this compound has spurred the exploration of novel derivatives to improve its therapeutic index. The core structure of this compound, chemically identified as 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione, features an indenoisoquinoline backbone and a hydroxyethylaminoethyl side chain, which are crucial for its biological activity.

Rational drug design, guided by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, is central to this effort. These computational approaches help to elucidate the critical structural elements responsible for its antiproliferative effects and to design analogues with optimized properties, such as reduced susceptibility to metabolic inactivation while retaining or enhancing target engagement. Research into other indenoisoquinoline compounds, such as the rexinoid lead compound AM6-36, provides valuable insights, as ketone reduction is also a major metabolic pathway for this related agent. The study of such analogues helps inform the design of new this compound derivatives with a more favorable metabolic profile and enhanced therapeutic potential.

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of this compound's mechanism of action at the molecular level is crucial for its optimization and clinical application. Its primary anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are vital for DNA replication and transcription in cancer cells. Studies have shown that this compound can inhibit both topoisomerase I and II activities. For instance, in mouse liver tissue, this compound exhibited 100% inhibition of topoisomerase II activity at a concentration of 5 µM.

In addition to enzyme inhibition, this compound has been found to induce apoptosis in human tumor cells through the generation of reactive oxygen species (ROS). This induction of oxidative stress, coupled with cell cycle arrest from topoisomerase inhibition, creates a potent combination of events leading to programmed cell death.

To further refine the understanding of these interactions, molecular docking simulations have been employed. These computational studies predict the binding orientation of this compound within the active site of enzymes like CBR1. Such simulations help to evaluate the strength of molecular interactions and have shown a correlation between docking scores and observed ligand affinities, providing a rational basis for designing more potent derivatives or inhibitors.

Integration of Multi-Omics and Systems Biology Approaches

The complexity of this compound's interactions within biological systems necessitates the use of advanced analytical approaches. The integration of this compound into resources such as the Comparative Toxicogenomics Database (CTD) marks a significant step in this direction. The CTD is a public database that curates chemical-gene and chemical-disease relationships, enabling researchers to explore the broader biological context of this compound's activity through a systems biology lens.

While large-scale multi-omics studies specifically focused on this compound are still an emerging area, the existing data provides a foundation for future research. Pharmacogenomics, for example, represents a critical future direction. Investigating how genetic variations in the AKR and CBR enzyme families affect an individual's metabolic profile for this compound could lead to personalized treatment strategies. By combining genomic, proteomic, and metabolomic data, researchers can build comprehensive models to better predict drug efficacy, identify biomarkers for patient stratification, and elucidate novel mechanisms of action and resistance.

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing and characterizing Oracine in laboratory settings?

- Methodological Answer :

- Synthesis : Follow stepwise protocols for organic synthesis, including reaction optimization (e.g., temperature, solvent selection, and catalyst use). Use reflux systems for controlled heating and inert atmospheres to prevent oxidation .

- Purification : Employ column chromatography or recrystallization to isolate this compound, validated via thin-layer chromatography (TLC) for purity checks .

- Characterization : Utilize NMR (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation. Compare spectroscopic data with literature to verify identity .

- Table 1 : Key Characterization Techniques for this compound

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H NMR | Confirm proton environment | δ 7.2–7.4 (aromatic protons) |

| TLC | Purity assessment | Rf = 0.5 (solvent system: hexane/ethyl acetate) |

Q. How should researchers formulate hypothesis-driven research questions when investigating this compound’s biochemical mechanisms?

- Methodological Answer :

- Problem Identification : Review gaps in literature (e.g., unclear metabolic pathways or conflicting activity reports). Use databases like PubMed and Google Scholar with Boolean operators (e.g., "this compound AND kinase inhibition") .

- Hypothesis Development : Align questions with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Example: “Does this compound inhibit Protein Kinase A via competitive binding at the ATP site?” .

- Validation : Design experiments to test hypotheses, such as enzyme assays with positive/negative controls .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound’s pharmacokinetic properties across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for plasma concentration, in vitro microsomal assays for metabolic stability) .

- Contextual Analysis : Assess variables like dosage, model systems (e.g., murine vs. human hepatocytes), and assay conditions. For example, low bioavailability in rodents may not extrapolate to humans due to metabolic differences .

- Statistical Reconciliation : Apply meta-analysis tools to quantify heterogeneity across studies. Use funnel plots to detect publication bias .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) be optimized to elucidate structural anomalies in this compound derivatives?

- Methodological Answer :

- Sample Preparation : Crystallize derivatives with high purity (>98%) using vapor diffusion methods. For NMR, use deuterated solvents and suppress solvent peaks .

- Data Interpretation : Assign NOESY correlations to confirm stereochemistry. Compare X-ray diffraction data with computational models (e.g., DFT calculations) to validate bond angles .

- Table 2 : Structural Analysis of this compound Derivatives

| Derivative | Technique | Key Finding |

|---|---|---|

| This compound-A | X-ray | Planar conformation at C3–C4 bond |

| This compound-B | ²H NMR | Dynamic rotational isomerism |

Q. What frameworks guide the integration of computational and experimental data in studying this compound’s binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of this compound-receptor complexes. Analyze root-mean-square deviation (RMSD) plots for convergence .

Methodological Guidelines

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over unreviewed platforms. Cross-reference synthesis protocols and spectral data .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., IUPAC nomenclature, supplementary data submission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.